molecular formula C15H18FNO2 B153756 methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 127648-30-0

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B153756
CAS No.: 127648-30-0
M. Wt: 263.31 g/mol
InChI Key: HQXXRDHSJOKBAP-WCFLAILDSA-N
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Description

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorophenyl group. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The fluorophenyl group is then introduced via a substitution reaction, followed by esterification to form the final product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used in studies involving enzyme inhibition or receptor binding .

Medicine: In medicinal chemistry, methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals or as a precursor for other chemical products .

Mechanism of Action

The mechanism of action of methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets in the body. This may include binding to receptors or inhibiting enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of the fluorophenyl group. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

127648-30-0

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

methyl (1R)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C15H18FNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1

InChI Key

HQXXRDHSJOKBAP-WCFLAILDSA-N

SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)F

Isomeric SMILES

COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)F

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)F

Synonyms

2-carbomethoxy-3-(4-fluorophenyl)nortropane
2-CFPNT

Origin of Product

United States

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